3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile
Overview
Description
3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzonitrile core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile typically involves the bromination of 3-methyl-5-(trifluoromethyl)benzonitrile. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiols, and ethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory activities.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic and steric properties.
Agrochemicals: It is employed in the synthesis of agrochemical agents such as herbicides and insecticides.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile is largely dependent on its reactivity and the functional groups present. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. The nitrile group can participate in coordination chemistry, forming complexes with metal ions and acting as a ligand in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)benzonitrile: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
5-(Trifluoromethyl)benzonitrile: Lacks the bromomethyl group, affecting its potential for nucleophilic substitution reactions.
3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Uniqueness
3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and applications, making it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-4-6-1-7(5-14)3-8(2-6)9(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUXNYPZDDSUDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469282 | |
Record name | 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669080-79-9 | |
Record name | 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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